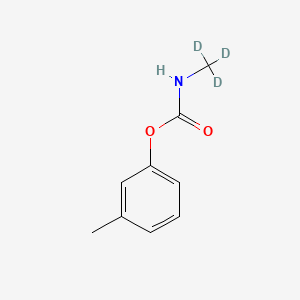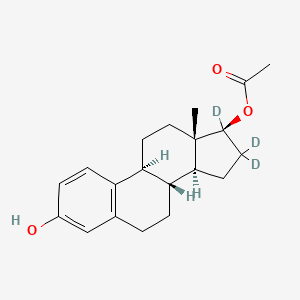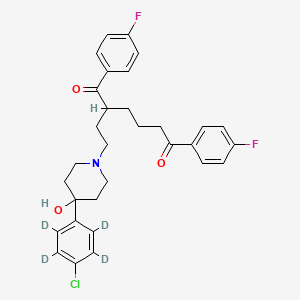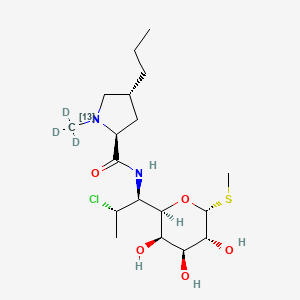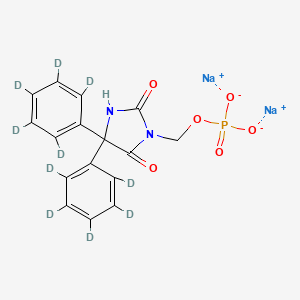
Fosphenytoin-d10 (disodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fosphenytoin-d10 (disodium) is a deuterium-labeled derivative of fosphenytoin (disodium). Fosphenytoin is a water-soluble prodrug of phenytoin, which is widely used as an anticonvulsant for the treatment of epileptic seizures. The deuterium labeling in fosphenytoin-d10 (disodium) is used for various research purposes, including pharmacokinetic studies and drug metabolism analysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fosphenytoin-d10 (disodium) involves the conversion of 3-(hydroxymethyl)-5,5-diphenylimidazolidine-2,4-dione to an alkylsulfonate or arylsulfonate. This intermediate is then reacted with a phosphoric acid diester whose ester groups can be selectively cleaved. The resulting product is converted to 5,5-diphenyl-3-[(phosphonooxy)methyl]imidazolidine-2,4-dione disodium salt .
Industrial Production Methods
Industrial production of fosphenytoin-d10 (disodium) follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Fosphenytoin-d10 (disodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert fosphenytoin-d10 (disodium) to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while reduction can produce various hydroxylated products .
科学研究应用
Fosphenytoin-d10 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and transformations of fosphenytoin in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fosphenytoin.
Industry: Applied in the development of new anticonvulsant drugs and formulations
作用机制
Fosphenytoin-d10 (disodium) acts as a prodrug of phenytoin. Upon administration, it is rapidly converted to phenytoin in the body. Phenytoin exerts its anticonvulsant effects by blocking frequency-dependent, use-dependent, and voltage-dependent neuronal sodium channels. This action limits the repetitive firing of action potentials, thereby reducing seizure activity .
相似化合物的比较
Similar Compounds
Fosphenytoin (disodium): The non-deuterated form of fosphenytoin-d10 (disodium).
Phenytoin: The active metabolite of fosphenytoin, used directly as an anticonvulsant.
CE-fosphenytoin sodium: A modified formulation of fosphenytoin sodium with improved pharmacokinetic properties.
Uniqueness
Fosphenytoin-d10 (disodium) is unique due to its deuterium labeling, which makes it particularly useful for research purposes. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in pharmacokinetic and metabolic studies .
属性
分子式 |
C16H13N2Na2O6P |
|---|---|
分子量 |
416.30 g/mol |
IUPAC 名称 |
disodium;[2,5-dioxo-4,4-bis(2,3,4,5,6-pentadeuteriophenyl)imidazolidin-1-yl]methyl phosphate |
InChI |
InChI=1S/C16H15N2O6P.2Na/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;;/h1-10H,11H2,(H,17,20)(H2,21,22,23);;/q;2*+1/p-2/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D;; |
InChI 键 |
GQPXYJNXTAFDLT-RDNJZBAPSA-L |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H].[Na+].[Na+] |
规范 SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


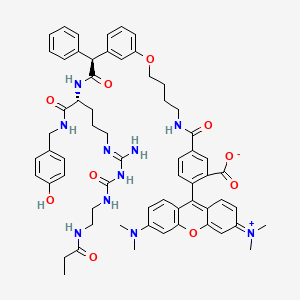


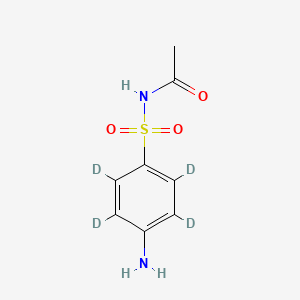
![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
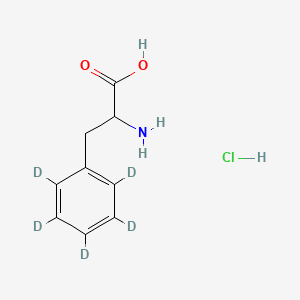
![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)



